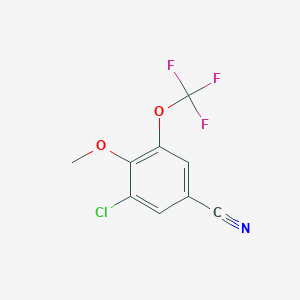
Benzonitrile,3-choro-4-methoxy-5-(trifluoromethoxy)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy): is a chemical compound that belongs to the benzonitrile family It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with chloro, methoxy, and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxy-5-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method typically requires mild reaction conditions and can be performed in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of substituted toluenes. In this process, the substituted toluene is reacted with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to form corresponding amines, while oxidation can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products:
Substitution Reactions: Substituted benzonitriles with different functional groups.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing molecules with specific properties .
Biology and Medicine: In biological research, benzonitrile derivatives are studied for their potential pharmacological activities. The presence of trifluoromethoxy and methoxy groups can enhance the compound’s bioavailability and metabolic stability .
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro and methoxy groups.
3-Bromo-4-methoxybenzonitrile: Contains a bromo group instead of chloro and trifluoromethoxy groups.
Uniqueness: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is unique due to the combination of chloro, methoxy, and trifluoromethoxy substituents. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C9H5ClF3NO2 |
|---|---|
Poids moléculaire |
251.59 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO2/c1-15-8-6(10)2-5(4-14)3-7(8)16-9(11,12)13/h2-3H,1H3 |
Clé InChI |
YWZXHLPUBRPCFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)C#N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



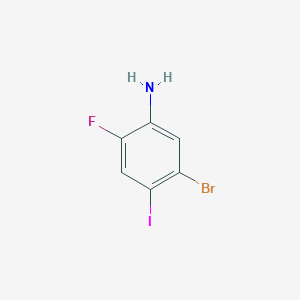
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
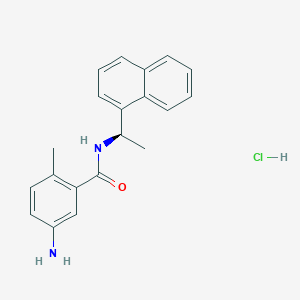
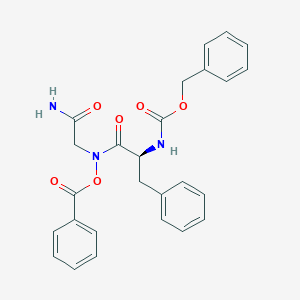
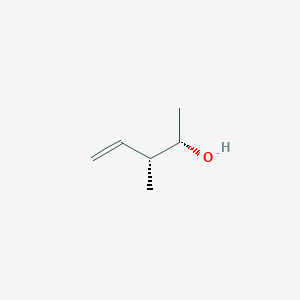
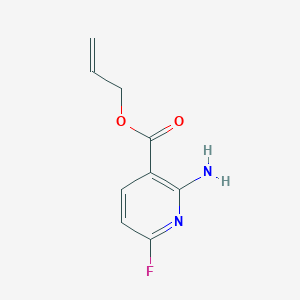
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
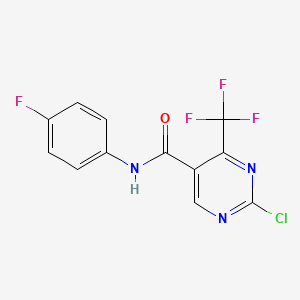
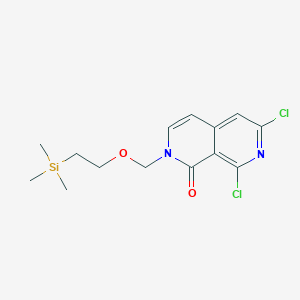
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
